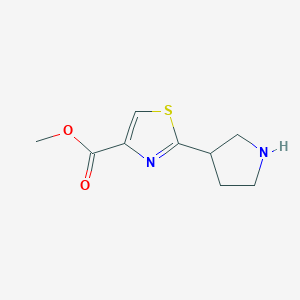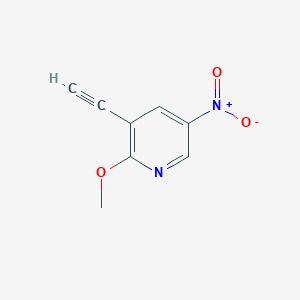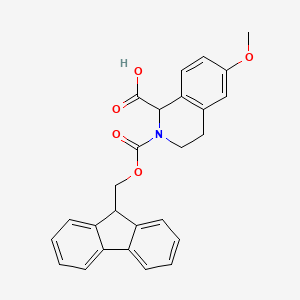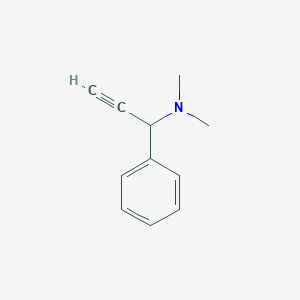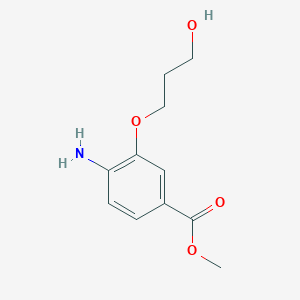![molecular formula C18H16F3NO4 B13513568 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular formula C18H16F3NO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the butanoic acid backbone:
Introduction of the trifluorophenyl group: The trifluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trifluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: As an intermediate in the synthesis of sitagliptin, it plays a crucial role in the treatment of type 2 diabetes.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals, highlighting its industrial significance.
Mécanisme D'action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid is primarily related to its role as an intermediate in the synthesis of sitagliptin. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretin hormones. These hormones help regulate blood sugar levels by increasing insulin release and decreasing glucagon levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: This compound shares a similar structure but has a methoxy group instead of the trifluorophenyl group.
Benzenebutanoic acid, β-[(3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]amino]-2,4,5-trifluoro: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid lies in its specific combination of functional groups, which makes it a valuable intermediate in pharmaceutical synthesis. Its trifluorophenyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.
Propriétés
Formule moléculaire |
C18H16F3NO4 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
3-(phenylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C18H16F3NO4/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)22-18(25)26-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24) |
Clé InChI |
HHEMJGOXMZXTNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


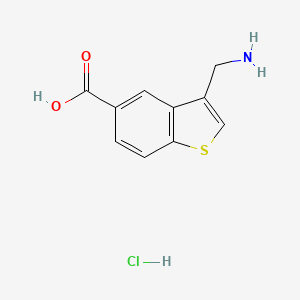
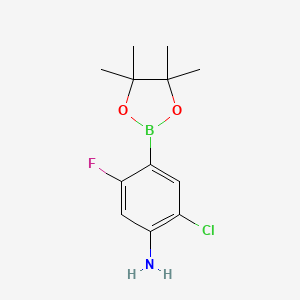


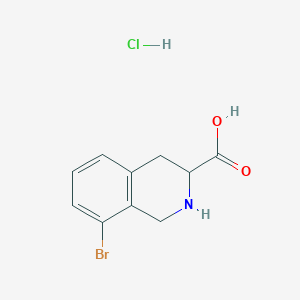
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

